![molecular formula C16H13F3N4O2S2 B15204775 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves multiple steps. One common method involves the reaction of 4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2-amine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the trifluoromethyl and thienyl groups play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione
- **2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-pyridyl)butane-1,3-dione
Uniqueness
The uniqueness of 2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienyl group contributes to its biological activity.
Propiedades
Fórmula molecular |
C16H13F3N4O2S2 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(E)-3-[(E)-(4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-yl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C16H13F3N4O2S2/c1-26-15-22-13(8-4-5-8)21-14(23-15)20-7-9(12(25)16(17,18)19)11(24)10-3-2-6-27-10/h2-3,6-8,24H,4-5H2,1H3/b11-9+,20-7+ |
Clave InChI |
SOHQMEYSKYXQPX-QMLARMKISA-N |
SMILES isomérico |
CSC1=NC(=NC(=N1)/N=C/C(=C(/C2=CC=CS2)\O)/C(=O)C(F)(F)F)C3CC3 |
SMILES canónico |
CSC1=NC(=NC(=N1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



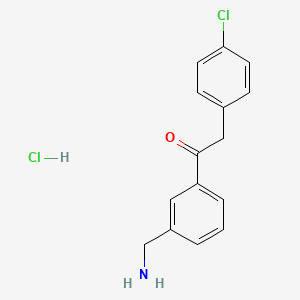
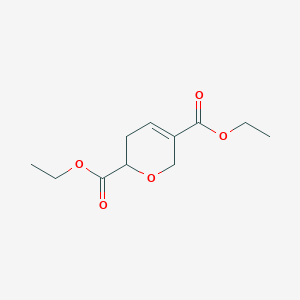

![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
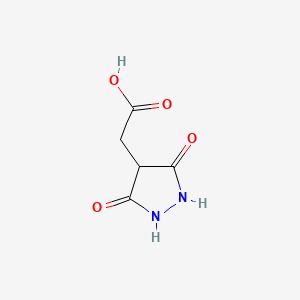
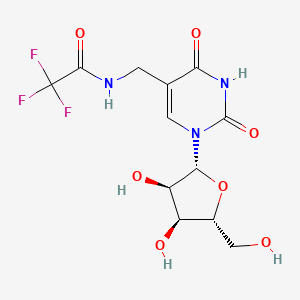
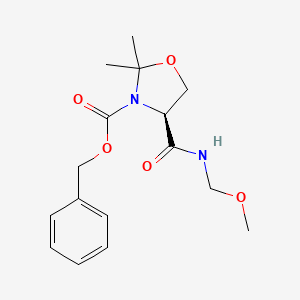
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
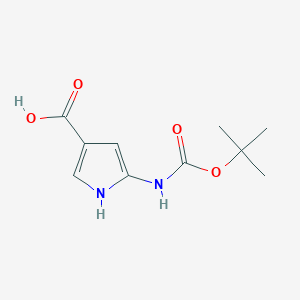
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
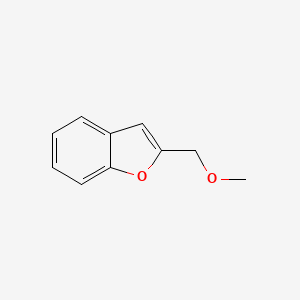
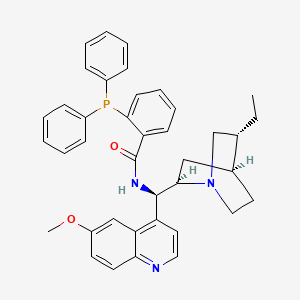
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
